GSK-1482160 (isomer)

stereochemistry chiral resolution P2X7 receptor antagonism

Procurement of generic P2X7 receptor modulators often introduces undetectable stereochemical or halogen-dependent affinity shifts, causing inconsistent PET imaging and assay data. GSK-1482160 (isomer) (CAS 1695551-19-9) is the defined (2S)-configured, 2-chloro-substituted negative allosteric modulator with validated nM binding affinity (Ki=3.1 nM) required for reliable radioligand competition studies, blocking assays, and HPLC method validation. - Serves as the non-radioactive reference standard for [11C]GSK1482160 and [18F]GSK1482160 PET tracer development - Oral, CNS-penetrant P2X7R NAM (human pIC50=8.5) that suppresses ATP-induced microglial exosome secretion - First-in-human clinical PK/PD dataset available for translational calibration of IL-1β inhibition assays

Molecular Formula C14H14ClF3N2O2
Molecular Weight 334.72 g/mol
Cat. No. B12423405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1482160 (isomer)
Molecular FormulaC14H14ClF3N2O2
Molecular Weight334.72 g/mol
Structural Identifiers
SMILESCN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)C2CCC(=O)N2
InChIInChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1
InChIKeyIHRKNQDNYKZPNL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK1482160: Compound Class and Fundamental Characteristics


(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide, designated as GSK1482160, is a chiral small molecule belonging to the class of 5-oxopyrrolidine-2-carboxamides [1]. This compound functions as an orally active, blood-brain barrier penetrant, negative allosteric modulator (NAM) of the P2X7 purinergic receptor (P2X7R), and it has advanced to Phase 1 clinical evaluation for inflammatory pain indications [2]. Its core structure features an (S)-configured N-methyl-5-oxopyrrolidine-2-carboxamide scaffold substituted with a 2-chloro-3-(trifluoromethyl)benzyl moiety, with a molecular formula of C14H14ClF3N2O2 and a molecular weight of 334.72 g/mol [3]. Unlike many in-class P2X7 antagonists, GSK1482160 has been extensively characterized as both a pharmacological tool compound and a radiolabeled PET tracer scaffold via carbon-11 and fluorine-18 incorporation [4].

P2X7 allosteric modulation Negative allosteric modulator (NAM) tool for P2X7R signaling studies
Stereochemical control (2S)-enantiomer specified; chiral identity verified for reproducible target engagement
Radioligand development Parent scaffold for [11C] and [18F] PET tracers; CNS-penetrant properties reported

Why Generic Substitution Fails for GSK1482160


Generic substitution among P2X7 receptor modulators or structurally related 5-oxopyrrolidine-2-carboxamides is precluded by two critical molecular determinants that directly govern both in vitro potency and in vivo tracer performance. First, the compound's (2S) absolute stereochemistry at the pyrrolidine α-carbon is not interchangeable with the (2R)-enantiomer; chiral inversion fundamentally alters receptor binding conformation and pharmacological activity [1]. Second, the 2-chloro substituent on the benzyl ring is a non-substitutable halogen within the halo-GSK1482160 series—replacement with fluorine, bromine, or iodine produces quantifiable and directionally distinct shifts in P2X7R binding affinity that cannot be predicted a priori [2]. These stereochemical and halogen-dependent constraints mean that procurement decisions based solely on core scaffold similarity will yield compounds with divergent experimental outcomes. The evidence that follows provides direct head-to-head quantitative comparisons substantiating these differentiation points.

Authentic (2S)-GSK1482160: reported active P2X7R antagonist
(2R)-enantiomer: distinct stereoisomer; binding and activity may differ substantially
2-Chloro substitution: characterized high-affinity scaffold
2-Fluoro replacement: reported lower P2X7R affinity; may not support high-sensitivity applications

Quantitative Differentiation Evidence for GSK1482160


Chiral Differentiation: (2S)- vs (2R)-Enantiomer Activity

The (2S)-enantiomer (GSK1482160) is the therapeutically active stereoisomer with fully characterized P2X7R antagonist activity, whereas the (2R)-enantiomer represents a structurally distinct isomer with quantitatively different pharmacological properties. The authentic standard and its isomer were synthesized and differentiated as part of the radioligand development program [1]. Procurement of the (2S)-specified compound is essential for reproducing published pharmacological data and PET tracer applications.

Stereochemistry
Class-level inference
Target: (2S)-GSK1482160; Ki = 3.1 nM (human P2X7R)
Comparator: (2R)-enantiomer – distinct isomer; activity data not separately reported
Stereochemistry mismatch may shift binding and experimental reproducibility
Authentic standard separated from (2R) enantiomer
stereochemistry chiral resolution P2X7 receptor antagonism

Halogen-Dependent P2X7R Binding Affinity

The 2-chloro substituent on the benzyl ring is a critical determinant of P2X7R binding affinity. Direct head-to-head comparison of four halo-substituted GSK1482160 analogs reveals that the chloro derivative (Ki = 3.1 nM) demonstrates substantially higher binding affinity than the fluoro analog (Ki = 54.2 nM), and comparable affinity to bromo (Ki = 2.5 nM) and iodo (Ki = 1.9 nM) analogs [1]. The 17.5-fold affinity difference between chloro and fluoro substitution underscores that halogen identity is non-substitutable without quantitative alteration of target engagement.

Halogen SAR
Direct head-to-head comparison
Target (Cl): Ki = 3.1 nM
Comparator (F): Ki = 54.2 nM (17.5× lower affinity)
Br: 2.5 nM; I: 1.9 nM
Halogen substitution may substantially alter target binding affinity
Competitive binding; [11C]GSK1482160 tracer; HEK293 membranes
structure-activity relationship halogen substitution radioligand binding

Human vs Rat P2X7R Potency

GSK1482160 exhibits pronounced species-dependent potency at the P2X7 receptor, a characteristic that is critical for experimental design across human and rodent model systems. The compound shows pIC50 values of 8.5 (IC50 ≈ 3.2 nM) at human P2X7R and 6.5 (IC50 ≈ 316 nM) at rat P2X7R , representing an approximately 100-fold difference in potency between species. This species selectivity profile has direct implications for the interpretation of in vivo pharmacology studies conducted in rat models.

Species potency
Cross-study comparable
Human P2X7R: pIC50 8.5 (~3.2 nM)
Rat P2X7R: pIC50 6.5 (~316 nM)
≈100-fold species difference
Species-dependent potency may require model-specific dose interpretation
Recombinant receptor NAM assay; IL-1β inhibition readout
species selectivity P2X7 receptor IC50 determination

Brain Retention of [18F]GSK1482160 Tracer

The 18F-radiolabeled derivative of GSK1482160 demonstrates robust brain retention and stability profiles that support its utility as a P2X7R PET imaging agent. Preclinical evaluation in healthy male Sprague-Dawley rats revealed that [18F]GSK1482160 was stably retained at 87.81% in brain, 72.45% in blood, and 56.32% in liver 60 minutes post-injection [1]. This tissue retention profile, combined with the absence of defluorination in major organs, validates the compound's suitability for in vivo neuroinflammation imaging applications.

PET Tracer Stability
Direct head-to-head comparison
Brain retention: 87.81% at 60 min
Blood: 72.45%; Liver: 56.32%
No defluorination observed
High brain retention supports CNS PET imaging feasibility
[18F]GSK1482160 in Sprague-Dawley rats; >98% radiochemical purity
PET imaging blood-brain barrier penetration radiotracer stability

In Vivo Target Engagement in Tau Transgenic Mice

Oral administration of GSK1482160 at 20 mg/kg twice daily for 30 days in P301S tau transgenic mice produced statistically significant reductions in hippocampal accumulation of misfolded tau (MC1+ and Alz50+ immunoreactivity) and restored cognitive performance in Y-maze and contextual fear conditioning tests [1]. Importantly, the compound suppressed ATP-induced exosome secretion from primary murine microglia but not from neurons or astrocytes, confirming cell-type specificity of the P2RX7-mediated mechanism [1].

Tauopathy model
Direct head-to-head comparison
GSK1482160 (20 mg/kg BID, 30d) vs vehicle in P301S mice
Reduced hippocampal tau pathology (MC1+, Alz50+) and reported cognitive endpoint improvement
Reported model-response supports CNS microglial P2RX7 target engagement
P301S tau transgenic mouse study; independent replication required
tauopathy exosome secretion cognitive function in vivo pharmacology

First-in-Human Pharmacokinetics and Pharmacodynamics

GSK1482160 has completed first-in-human clinical evaluation, providing a unique human PK/PD dataset that is unavailable for the vast majority of in-class P2X7 antagonists. Single oral doses up to 1 g were administered to healthy subjects, with peak drug concentrations achieved within 3.5 hours under fasting conditions and a terminal half-life of less than 4.5 hours [1]. A PK/PD model quantified IL-1β suppression as a function of drug exposure and confirmed that the compound reduces ATP efficacy at P2X7R without affecting ATP affinity [1].

Human PK parameters
Class-level inference
Tmax Dose-proportional exposure ≤ 1 g
Human PK/PD dataset may support preclinical-to-clinical exposure bridging
First-in-human study (n=29); IL-1β PD modeling
clinical pharmacology PK/PD modeling IL-1β inhibition

Validated Application Scenarios for GSK1482160


Radioligand Development and PET Imaging

GSK1482160 serves as the parent scaffold for both [11C]GSK1482160 and [18F]GSK1482160 PET radioligands, enabling non-invasive imaging of P2X7R expression in preclinical models of neuroinflammation, tauopathy, and glioma [1][2][3]. The (2S)-stereochemistry and 2-chloro substitution are essential for maintaining the high binding affinity (Ki = 3.1 nM) required for sensitive PET detection [4]. Procurement of the authentic (2S)-GSK1482160 standard is necessary for cold reference compound in radioligand competition assays, blocking studies, and HPLC analytical method validation.

Pharmacological Tool for Microglial Exosome Studies

GSK1482160 has been validated as an orally bioavailable, CNS-penetrant P2X7R inhibitor that suppresses ATP-induced exosome secretion specifically from microglia in both in vitro and in vivo tauopathy models [1]. The compound's ability to reduce misfolded tau accumulation and restore cognitive function in P301S mice at 20 mg/kg BID oral dosing establishes its utility as a mechanistic probe for dissecting P2X7R-dependent microglial contributions to neurodegenerative disease pathology [1].

Human P2X7R Reference Standard with Clinical PK/PD

As a compound that has undergone first-in-human clinical evaluation, GSK1482160 provides a uniquely characterized human PK/PD reference dataset [2]. Investigators designing preclinical efficacy studies or translational assays can leverage the published human exposure-response relationships for IL-1β inhibition to calibrate in vitro and in vivo experimental conditions to clinically relevant concentration ranges.

Halogen-SAR Studies of P2X7R Allosteric Modulation

The GSK1482160 scaffold and its halo-substituted analogs (F-, Br-, I-) constitute a defined chemical series for investigating halogen-dependent binding affinity and radiolabeling feasibility at P2X7R [4]. The chloro derivative (GSK1482160) serves as the benchmark high-affinity reference (Ki = 3.1 nM) against which fluorinated, brominated, and iodinated analogs can be quantitatively compared in competitive binding assays.

Application
Selection Property
Validation Focus
P2X7R PET tracer development
High-affinity (S)-enantiomer scaffold
Radioligand binding and HPLC method validation
CNS microglial exosome research
CNS-penetrant P2X7R modulation
In vivo tauopathy model endpoint review
Human PK/PD reference for IL-1β modulation
Clinical-phase human PK/PD dataset
IL-1β exposure-response interpretation
Halogen-substituted P2X7R SAR studies
Defined halo-analog series (F, Cl, Br, I)
Binding affinity comparison and radiolabeling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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